N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide
Description
N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide is a structurally complex compound featuring a pyrazole core substituted with chloro, methyl, and trifluoromethyl groups. This moiety is linked via an allanoyloxy bridge to a benzene ring bearing a trifluoromethyl substituent and a carboximidamide functional group.
Properties
Molecular Formula |
C16H14ClF6N5O2 |
|---|---|
Molecular Weight |
457.76 g/mol |
IUPAC Name |
[(Z)-[amino-[4-(trifluoromethyl)phenyl]methylidene]amino] (2S)-2-amino-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoate |
InChI |
InChI=1S/C16H14ClF6N5O2/c1-28-12(17)9(11(26-28)16(21,22)23)6-10(24)14(29)30-27-13(25)7-2-4-8(5-3-7)15(18,19)20/h2-5,10H,6,24H2,1H3,(H2,25,27)/t10-/m0/s1 |
InChI Key |
YFJZYQBBVRMFBW-JTQLQIEISA-N |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C[C@@H](C(=O)O/N=C(/C2=CC=C(C=C2)C(F)(F)F)\N)N)Cl |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CC(C(=O)ON=C(C2=CC=C(C=C2)C(F)(F)F)N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Benzenecarboximidamide Moiety: This step involves the reaction of a benzenecarboxylic acid derivative with an amine to form the carboximidamide group.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzenecarboximidamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Pyrazole Ring Reactivity
The 1H-pyrazole core undergoes characteristic electrophilic substitutions and halogen exchange reactions. Key observations include:
The trifluoromethyl (-CF₃) and methyl (-CH₃) groups at C3 and C1 positions, respectively, sterically hinder reactions at adjacent sites, directing substitutions to the C4/C5 positions.
Amidine Group Reactions
The benzenecarboximidamide moiety participates in acid-base and condensation reactions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Protonation | HCl (aq), RT | Formation of amidinium chloride salt | |
| Condensation | Aldehydes/Ketones, EtOH, Δ | Schiff base formation at NH site |
The amidine’s basicity (pKa ~10.5) enables it to act as a ligand in coordination chemistry, though specific metal complexes remain unreported in literature.
Ester Hydrolysis
The allanoyloxy linker undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | References |
|---|---|---|---|
| 1M NaOH, 60°C, 4h | 4-(Trifluoromethyl)benzenecarboximidamide + Pyrazole-carboxylic acid | ~75% | |
| 1M HCl, reflux, 6h | Same products as basic hydrolysis | ~68% |
Hydrolysis rates depend on steric effects from the trifluoromethyl groups, which slow nucleophilic attack.
Coupling Reactions
The compound participates in cross-coupling reactions via its halogenated pyrazole:
| Reaction Type | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives at C5 position | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Toluene | N-arylated pyrazole analogs |
Coupling reactions retain the amidine and ester functionalities, enabling modular derivatization.
Oxidation-Reduction Behavior
-
Oxidation : Treatment with KMnO₄/H₂O oxidizes the pyrazole’s methyl group to a carboxylate, but harsh conditions degrade the amidine group.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amidine’s C=N bond to a secondary amine, altering bioactivity .
Stability Under Ambient Conditions
| Factor | Observation | References |
|---|---|---|
| Thermal Stability | Decomposes above 200°C (TGA) | |
| Photostability | Degrades under UV light (λ = 254 nm) | |
| pH Sensitivity | Stable at pH 4–9; hydrolyzes outside this range |
Functional Group Compatibility
-
Trifluoromethyl Groups : Resist nucleophilic substitution but enhance lipophilicity.
-
Chloro Substituent : Activates pyrazole for SNAr reactions (e.g., with amines/thiols).
This compound’s multifunctional architecture allows diverse reactivity, making it a valuable intermediate in medicinal and agrochemical synthesis. Further studies are needed to explore its catalytic applications and biological interaction mechanisms.
Scientific Research Applications
N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the normal function of cells or organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrazole-Carboxamide Derivatives
details the synthesis of pyrazole-carboxamide derivatives (e.g., 3a–3e ), which share key structural motifs with the target compound, including:
- Pyrazole core : Substituted with chloro, methyl, and trifluoromethyl groups.
- Aromatic substituents : Phenyl, chlorophenyl, or fluorophenyl rings.
- Functional groups : Carboxamide instead of carboximidamide.
Table 1: Comparative Analysis of Pyrazole Derivatives
| Compound ID | Substituents (R1, R2) | Molecular Formula | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR, MS) |
|---|---|---|---|---|---|
| 3a | Phenyl, Phenyl | C21H15ClN6O | 68 | 133–135 | δ 8.12 (s, 1H), [M+H]⁺ 403.1 |
| 3b | 4-Cl-Phenyl, Phenyl | C21H14Cl2N6O | 68 | 171–172 | δ 8.12 (s, 1H), [M+H]⁺ 437.1 |
| 3d | 4-F-Phenyl, Phenyl | C21H14ClFN6O | 71 | 181–183 | δ 8.12 (s, 1H), [M+H]⁺ 421.0 |
Key Observations :
- Substituent Effects : Chloro and fluoro substituents increase molecular weight and melting points (e.g., 3b vs. 3a ) due to enhanced intermolecular interactions .
- Synthetic Yields : Fluorophenyl derivatives (3d ) show higher yields (71%) compared to methyl-substituted analogs (3c , 62%), suggesting favorable reaction kinetics with electron-withdrawing groups .
Functional Group Variations: Carboxamide vs. Carboximidamide
The target compound replaces the carboxamide group in 3a–3e with a carboximidamide, which introduces additional nitrogen atoms. This modification may:
- Enhance Hydrogen Bonding : The imine (-NH-) and amine (-NH2) groups in carboximidamide could improve binding affinity to biological targets.
- Alter Solubility : Increased polarity might reduce lipophilicity compared to trifluoromethyl-rich analogs, though this requires experimental validation.
Computational Similarity Analysis
and highlight the use of Tanimoto and Dice coefficients to quantify structural similarity. For example:
- Tanimoto Index : A hypothetical comparison between the target compound and 3a (carboxamide analog) might yield ~60–70% similarity based on shared pyrazole and trifluoromethyl motifs.
- Bioactivity Prediction : Compounds with >50% similarity often exhibit overlapping biological targets, as shown in , where structural analogs clustered by bioactivity profiles .
Table 2: Hypothetical Similarity Metrics
| Compound Pair | Tanimoto Coefficient (Fingerprint-Based) | Predicted Bioactivity Overlap |
|---|---|---|
| Target vs. 3a | 0.65 | Moderate (e.g., kinase inhibition) |
| Target vs. 3d | 0.70 | High (e.g., anti-inflammatory) |
Research Findings and Implications
Bioactivity Correlations
demonstrates that structurally similar pyrazole derivatives exhibit comparable bioactivity profiles, such as protein kinase or HDAC inhibition . The target compound’s trifluoromethyl groups may enhance blood-brain barrier penetration, while the carboximidamide could modulate selectivity for enzymes like HDACs, as seen with SAHA-like compounds in .
Q & A
Q. What are the critical synthetic steps for preparing derivatives with pyrazole and trifluoromethyl groups?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, pyrazole-containing intermediates are synthesized via condensation reactions using reagents like O-benzyl hydroxylamine hydrochloride and potassium carbonate under inert atmospheres . Trifluoromethyl groups are introduced via nucleophilic substitution or acyl chloride intermediates (e.g., p-trifluoromethylbenzoyl chloride) in polar aprotic solvents like acetonitrile . Key steps include:
- Step 1 : Activation of hydroxylamine derivatives with pivaloyl chloride.
- Step 2 : Coupling with trifluoromethyl-substituted benzoyl chloride under controlled pH (e.g., K₂CO₃ as base).
- Step 3 : Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How is the purity and structural integrity of the compound validated?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., residual solvents or side products).
- ¹H/¹³C NMR : Compare chemical shifts with computed spectra (e.g., using PubChem data ) to verify trifluoromethyl and pyrazole ring positions.
- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for allanoyloxy linkages .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity for pyrazole functionalization. For instance, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to identify optimal conditions (e.g., solvent polarity, temperature) for trifluoromethyl group retention during acylation . Example workflow:
- Stage 1 : Simulate reaction energy profiles for competing pathways (e.g., O-acylation vs. N-acylation).
- Stage 2 : Validate predictions via small-scale experiments (1–10 mmol) with in-situ IR monitoring.
Q. How to resolve contradictions in spectroscopic data across batches?
- Methodological Answer : Batch-to-batch variability often arises from:
- Reagent purity : O-benzyl hydroxylamine from different suppliers (Oakwood vs. Shanghai Aladdin) may have varying HCl content, affecting acylation yields .
- Solvent traces : Residual DMF in final products can distort NMR peaks. Use deuterated solvents for dissolution and include 2D NMR (COSY, HSQC) to assign overlapping signals .
- Table : Common Contradictions and Solutions
| Issue | Source | Resolution |
|---|---|---|
| Split ¹H NMR peaks | Rotameric forms of allanoyloxy group | Heat NMR sample to 60°C or use DMSO-d₆ |
| LCMS adducts | Sodium pivalate residues | Repurify via preparative HPLC with 0.1% formic acid |
Q. What strategies mitigate metabolic instability of the trifluoromethyl groups in biological assays?
- Methodological Answer :
- Structural analogs : Replace the trifluoromethyl group with metabolically stable bioisosteres (e.g., cyclopropyl or sulfone groups) .
- Prodrug design : Mask the carboximidamide moiety as a pivaloyloxymethyl (POM) ester to enhance cell permeability .
- In vitro assays : Use liver microsomes or CYP450 isoforms to identify metabolic hotspots. For example, fluorometric assays with NADPH regeneration systems track trifluoromethyl depletion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
